Phenoxybenzamine Hydrochloride

Pharmacologie cardiovasculaire Anesthésiologie Chirurgie cardiaque

Researchers requiring sustained, irreversible α-adrenoceptor blockade face limited options-most α-blockers are competitive and reversible. Phenoxybenzamine HCl (CAS 63-92-3) solves this with covalent, non-surmountable receptor binding, delivering up to 48-hour duration. • Non-selective, irreversible α1/α2 antagonist with covalent binding mechanism • USP-grade purity 98.0-101.0% (dried basis); stability-indicating HPLC method validated • Standard reference for pheochromocytoma preoperative management & Norwood post-op hemodynamic control • Bulk quantities available; shipped ambient globally for qualified research & pharmaceutical development

Molecular Formula C18H22ClNO.ClH
C18H23Cl2NO
Molecular Weight 340.3 g/mol
CAS No. 63-92-3
Cat. No. B000485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxybenzamine Hydrochloride
CAS63-92-3
SynonymsDibenylene
Dibenyline
Dibenziran
Dibenzylin
Dibenzyline
Dibenzyran
Hydrochloride, Phenoxybenzamine
Phenoxybenzamine
Phenoxybenzamine Hydrochloride
Molecular FormulaC18H22ClNO.ClH
C18H23Cl2NO
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
InChIInChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H
InChIKeyVBCPVIWPDJVHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility45.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 65.3 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Chlorhydrate de phénoxybenzamine : aperçu et spécifications


L'hydrochlorure de phénoxybenzamine (CAS 63-92-3) est un antagoniste alpha-adrénergique non sélectif et irréversible [1], se liant de manière covalente aux récepteurs alpha-1 et alpha-2 [2]. Son mécanisme d'action unique se distingue des alpha-bloquants réversibles et sous-tend son utilité clinique spécifique. Sur le plan analytique, la monographie USP spécifie une pureté comprise entre 98,0 % et 101,0 % (base séchée) [3]. Des travaux récents ont modernisé la monographie USP en clarifiant son profil d'impuretés et en développant une méthode HPLC indicatrice de stabilité validée [4].

Chlorhydrate de phénoxybenzamine : non-interchangeable avec les α-bloquants sélectifs


Bien que la phénoxybenzamine et des agents comme la doxazosine, la prazosine ou la térazosine soient tous des antagonistes des récepteurs alpha-adrénergiques, leur substitution directe peut entraîner un échec thérapeutique ou une instabilité hémodynamique. Cette absence d'interchangeabilité découle de différences mécanistiques et pharmacocinétiques fondamentales : la liaison covalente et irréversible de la phénoxybenzamine confère un blocage non surmontable [1] et une longue durée d'action (jusqu'à 48 heures) [2], contrastant fortement avec les effets compétitifs et surmontables des alpha-1 bloquants sélectifs comme la doxazosine [3]. Les études cliniques démontrent que ces distinctions pharmacologiques se traduisent par des résultats hémodynamiques significativement différents, en particulier lors de poussées de catécholamines [4].

Données comparatives du phénoxybenzamine


Durée du blocage alpha (vs phentolamine)

La liaison covalente et irréversible de la phénoxybenzamine au récepteur alpha-adrénergique [1] prolonge considérablement son effet par rapport aux bloqueurs réversibles comme la phentolamine. Cette distinction est quantifiée par la durée d'action : la phénoxybenzamine maintient un blocage alpha pendant environ 48 heures [2], tandis que la phentolamine, administrée par voie orale, n'agit que pendant 2 à 4 heures [2]. Cette différence est directement liée à une demi-vie d'élimination de 19 heures pour la phénoxybenzamine contre 19 minutes pour la phentolamine [3].

Pharmacologie cardiovasculaire Anesthésiologie Chirurgie cardiaque

Contrôle hémodynamique peropératoire (vs prazosine)

Une étude clinique prospective a directement comparé la préparation préopératoire avec la phénoxybenzamine (PBZ) ou la prazosine (PRZ) pour la chirurgie du phéochromocytome [1]. La PBZ a été associée à un contrôle hémodynamique supérieur. Les patients du groupe PRZ ont présenté significativement plus d'épisodes d'hypertension sévère transitoire (pression artérielle systolique ≥ 220 mmHg, p = 0,03) et une pression artérielle systolique maximale médiane plus élevée (233 mmHg vs 181,5 mmHg pour la PBZ, p = 0,01) [1].

Chirurgie endocrinienne Phéochromocytome Anesthésiologie

Impact hémodynamique peropératoire (vs doxazosine)

Un essai clinique randomisé de phase 4 (NCT01379898) a comparé la phénoxybenzamine à la doxazosine pour la préparation préopératoire des patients atteints de phéochromocytome [1]. Le critère d'évaluation principal était le pourcentage de temps peropératoire où la pression artérielle se situait en dehors d'une plage cible prédéfinie. Bien que les résultats complets ne soient pas encore publiés, la conception de l'étude et l'hypothèse des chercheurs - selon laquelle la doxazosine pourrait être supérieure - soulignent l'absence actuelle de consensus et la nécessité de données comparatives rigoureuses pour guider la sélection des agents [1].

Phéochromocytome Chirurgie endocrinienne Essais cliniques

Avantage du blocage irréversible

La nature irréversible du blocage de la phénoxybenzamine est un avantage mécanistique critique dans la gestion du phéochromocytome. Contrairement aux bloqueurs réversibles (compétitifs), l'effet de la phénoxybenzamine n'est pas surmontable par les libérations massives de catécholamines en provenance de la tumeur [1]. Cette caractéristique est essentielle car un agoniste en concentration suffisante peut déplacer un antagoniste compétitif de son récepteur, ce qui peut entraîner une crise hypertensive peropératoire.

Pharmacologie Phéochromocytome Médecine d'urgence

Profil d'impuretés et spécifications analytiques

La monographie USP spécifie une teneur en chlorhydrate de phénoxybenzamine comprise entre 98,0 % et 101,0 % (base séchée) [1]. Des travaux analytiques récents ont clarifié les impuretés clés : la "phénoxybenzamine hydroxyde" (PBA-OH) est le principal produit de dégradation en solution aqueuse neutre ou basique, et la "phénoxybenzamine nitrile" (PBA-CN) a été identifiée comme une impureté unique [2]. Une méthode HPLC indicatrice de stabilité, validée, a été développée pour soutenir la modernisation de la monographie USP [2]. De plus, une nouvelle impureté, PHB-1, a été caractérisée dans la substance médicamenteuse [3].

Chimie analytique Contrôle qualité pharmaceutique Stabilité des médicaments

Applications du chlorhydrate de phénoxybenzamine


Préparation préopératoire – phéochromocytome

La phénoxybenzamine est l'alpha-bloquant de référence pour la préparation préopératoire des patients devant subir une résection de phéochromocytome. Son blocage irréversible et de longue durée est spécifiquement choisi pour prévenir l'instabilité hémodynamique peropératoire provoquée par la libération de catécholamines par la tumeur. Des études cliniques comparatives confirment sa supériorité sur la prazosine en termes de contrôle hémodynamique [1].

Blocage alpha prolongé et non surmontable

Pour les études fondamentales et translationnelles nécessitant un blocage soutenu et irréversible des récepteurs alpha-adrénergiques, la phénoxybenzamine est le composé de choix. Sa liaison covalente [2] permet aux chercheurs d'étudier les conséquences d'une inactivation prolongée des récepteurs sur la signalisation cellulaire, la régulation de la pression artérielle ou la physiologie cardiovasculaire, sans les fluctuations associées aux antagonistes compétitifs.

Syndrome d'hypoplasie du cœur gauche postopératoire

Dans les centres de cardiologie pédiatrique spécialisés, la phénoxybenzamine est utilisée en postopératoire de l'intervention de Norwood pour le syndrome d'hypoplasie du cœur gauche. Son objectif est de réduire la résistance vasculaire systémique afin d'améliorer l'apport en oxygène. Des études observationnelles ont montré qu'elle est associée à une meilleure perfusion systémique et à une amélioration des paramètres hémodynamiques par rapport aux soins standard seuls [3].

Contrôle qualité et développement analytique

Les récents progrès dans la caractérisation du profil d'impuretés de la phénoxybenzamine [4] en font un composé pertinent pour les laboratoires de contrôle qualité et les développeurs de méthodes analytiques. La méthode HPLC validée et indicatrice de stabilité [4] est directement applicable pour assurer la conformité aux normes de la pharmacopée et pour les études de stabilité des formes posologiques.

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